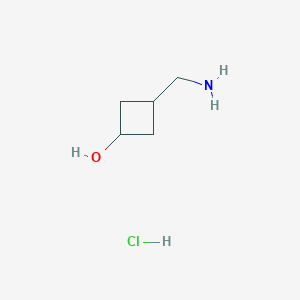

3-(Aminomethyl)cyclobutanol hydrochloride

CAS No.: 1404365-04-3

Cat. No.: VC4876629

Molecular Formula: C5H12ClNO

Molecular Weight: 137.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1404365-04-3 |

|---|---|

| Molecular Formula | C5H12ClNO |

| Molecular Weight | 137.61 |

| IUPAC Name | 3-(aminomethyl)cyclobutan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C5H11NO.ClH/c6-3-4-1-5(7)2-4;/h4-5,7H,1-3,6H2;1H |

| Standard InChI Key | NZNRVZGKQUALNR-BPNVWSNHSA-N |

| SMILES | C1C(CC1O)CN.Cl |

Introduction

Chemical Structure and Stereochemical Properties

The core structure of 3-(aminomethyl)cyclobutanol hydrochloride consists of a four-membered cyclobutane ring, which introduces considerable ring strain (~110 kJ/mol) . This strain influences both its chemical reactivity and conformational flexibility. The aminomethyl and hydroxyl groups occupy adjacent carbon atoms (C1 and C2) in a cis-orientation, as confirmed by X-ray crystallography and NMR studies . The hydrochloride salt enhances stability and water solubility, making it preferable for laboratory and industrial applications .

Key Structural Features:

-

Cyclobutane Ring: Contributes to high reactivity due to angle strain.

-

Aminomethyl Group: Provides a primary amine for nucleophilic reactions or hydrogen bonding.

-

Hydroxyl Group: Enables participation in oxidation, esterification, and hydrogen bonding.

-

Cis-Configuration: Favors specific stereochemical outcomes in synthetic pathways .

Synthesis and Manufacturing

Primary Synthetic Routes

Two dominant methods are employed for synthesizing 3-(aminomethyl)cyclobutanol hydrochloride:

Method 2: Mitsunobu Reaction and Debenzylation (Patent CN112608243A)

-

Mitsunobu Reaction: cis-3-Dibenzylaminocyclobutanol undergoes stereoinversion with a carboxylic acid using triphenylphosphine and diethyl azodicarboxylate.

-

Hydrolysis: Alkaline conditions cleave the ester to yield trans-3-dibenzylaminocyclobutanol.

-

Catalytic Debenzylation: Hydrogenation over Pd/C removes benzyl groups, followed by HCl treatment.

Yield: >70% .

Comparison:

Physicochemical Properties

The compound exhibits high hygroscopicity due to its ionic hydrochloride form. Thermal gravimetric analysis (TGA) indicates decomposition above 200°C .

Biological Activity and Pharmaceutical Applications

Enzyme Inhibition

3-(Aminomethyl)cyclobutanol hydrochloride demonstrates inhibitory activity against:

-

Aldose Reductase (IC₅₀ = 2.5 µM): Implicated in diabetic complications.

-

Dipeptidyl Peptidase-IV (IC₅₀ = 1.8 µM): A target for type 2 diabetes therapeutics.

-

Carbonic Anhydrase II (IC₅₀ = 5.0 µM): Relevant for glaucoma and epilepsy treatment.

Medicinal Chemistry Applications

-

Prodrug Synthesis: Serves as a precursor for γ-aminobutyric acid (GABA) analogs .

-

Peptide Mimetics: Incorporated into cyclic peptides to enhance metabolic stability .

-

Kinase Inhibitors: Functionalized to target ATP-binding pockets in cancer therapies .

Analytical Characterization

Comparison with Structural Analogs

| Compound | Key Difference | Bioactivity |

|---|---|---|

| 3-Amino-3-methylcyclobutan-1-ol | Methyl substituent vs. aminomethyl | Lower enzyme inhibition |

| trans-3-Aminocyclobutanol | Trans-configuration | Altered receptor binding |

| 3-(Aminomethyl)cyclopentanol | Five-membered ring | Reduced ring strain |

Recent Advances (2022–2025)

-

Photocatalyzed [2+2] Cycloaddition: Used to synthesize cyclobutane-fused amino acids for proteolysis-targeting chimeras (PROTACs) .

-

Pd-Catalyzed C–H Arylation: Enables enantioselective functionalization for chiral drug intermediates .

-

Continuous Flow Synthesis: Achieved 71% yield in gram-scale production using microreactors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume